Cemadotin

Catalog No.
S548460
CAS No.
159776-69-9
M.F
C35H56N6O5
M. Wt
640.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cemadotin

CAS Number

159776-69-9

Product Name

Cemadotin

IUPAC Name

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C35H56N6O5

Molecular Weight

640.9 g/mol

InChI

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

XSAKVDNHFRWJKS-IIZANFQQSA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Synonyms

cemadotin, LU 103793, LU-103793, LU103793, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide, NSC 669356D, NSC D-669356, NSC D669356, NSC-669356D, NSC-D669356

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C

Mechanism of Action

Cemadotin disrupts cell division by targeting microtubules, essential components of the cellular cytoskeleton responsible for cell shape and movement during mitosis. Cemadotin binds to tubulin, the building block of microtubules, preventing them from polymerizing and forming the mitotic spindle necessary for chromosome separation. This ultimately leads to cell cycle arrest and death of cancer cells [].

Further research is ongoing to explore the specific details of cemadotin's interaction with tubulin and how it compares to other microtubule-targeting agents used in cancer treatment [].

Preclinical Studies

Preclinical studies using cell lines and animal models have shown promising results for cemadotin's antitumor activity against various cancers, including breast, ovarian, lung, and colon cancers []. These studies have demonstrated cemadotin's ability to inhibit cancer cell proliferation and induce cell death.

However, it's important to note that preclinical studies often don't translate directly to human efficacy. Further research is needed to determine the optimal dosing schedule and potential side effects of cemadotin in humans [].

Cemadotin is a synthetic compound derived from dolastatin 15, a peptide originally isolated from the sea hare Dolabella auricularia. It is characterized by its chemical formula C35H56N6O5C_{35}H_{56}N_{6}O_{5} and has gained attention for its potential antineoplastic (anti-cancer) properties. Cemadotin functions primarily as an anti-mitotic agent, disrupting microtubule dynamics, which are crucial for cell division. This disruption leads to cell cycle arrest and ultimately apoptosis in cancer cells, making it a candidate for cancer therapy .

Cemadotin is believed to work by disrupting microtubule formation, which is essential for cell division (mitosis) [, ]. Microtubules are cellular structures that play a critical role in cell mitosis. By interfering with microtubule assembly, Cemadotin may prevent cancer cells from dividing and growing [, ].

, primarily involving its interactions with biological macromolecules. Key reactions include:

  • Binding to Tubulin: Cemadotin binds to tubulin, inhibiting microtubule dynamics. This binding is characterized by a strong affinity, which suppresses the assembly and disassembly of microtubules essential for mitosis .
  • Oxidation: Under specific conditions, Cemadotin can undergo oxidation, which may alter its pharmacological properties.
  • Conjugation Reactions: Cemadotin can be conjugated with other molecules through various linker systems, enhancing its therapeutic efficacy and targeting capabilities .

Cemadotin exhibits significant biological activity as an anti-cancer agent:

  • Microtubule Dynamics Suppression: By binding to tubulin, Cemadotin effectively suppresses microtubule dynamics, leading to impaired mitotic spindle formation and cell division .
  • Antitumor Efficacy: Preclinical studies have shown that Cemadotin has potent antitumor effects against various cancer cell lines, demonstrating its potential as a therapeutic agent in oncology .

The synthesis of Cemadotin typically involves multiple steps:

  • Peptide Synthesis: The initial step includes the solid-phase synthesis of the peptide backbone.
  • Modification: Various chemical modifications are performed to enhance stability and bioavailability.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials .

Cemadotin's primary application lies in cancer treatment due to its anti-mitotic properties. Specific applications include:

  • Cancer Therapy: Used in clinical trials for treating various cancers by disrupting cell division.
  • Research Tool: Employed in laboratory settings to study microtubule dynamics and cellular processes related to mitosis .

Interaction studies have demonstrated that Cemadotin binds specifically to tubulin with high affinity. These studies utilize techniques such as Scatchard analysis to quantify binding interactions and assess the impact on microtubule stability. The findings indicate that Cemadotin not only binds effectively but also alters the dynamics of microtubule assembly and disassembly, leading to significant biological consequences in cancer cells .

Cemadotin shares structural and functional similarities with several other compounds known for their anti-cancer properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Feature
Dolastatin 15Natural peptideMicrotubule destabilizationNaturally occurring
VincristineAlkaloidInhibition of microtubule polymerizationDerived from the periwinkle plant
PaclitaxelTaxaneStabilization of microtubulesPrevents depolymerization
IdarubicinAnthracyclineIntercalation into DNADirectly affects DNA replication

Cemadotin's uniqueness lies in its synthetic origin and specific binding affinity for tubulin, which allows for tailored modifications that enhance its therapeutic profile compared to naturally occurring compounds like dolastatin 15.

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

640.43121891 g/mol

Monoisotopic Mass

640.43121891 g/mol

Heavy Atom Count

46

UNII

6SQ8M7ZSFV

Sequence

VVVPP

Pharmacology

Cemadotin is a synthetic dolastatin 15 analogue with potential antineoplastic activity. Cemadotin suppresses spindle microtubule dynamics by binding to tubulin, thereby blocking mitosis.

Wikipedia

(2S)-1-benzyl-N-[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-[(2S)-3-methyl-2-(methylamino)butanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Dates

Modify: 2024-04-14

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